molecular formula C12H13Cl2NO4S B6633527 (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No. B6633527
M. Wt: 338.2 g/mol
InChI Key: YMYSWIGEYHNQAN-SFYZADRCSA-N
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Description

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as DCSA, is a cyclopentane-based compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DCSA is an important molecule in the field of medicinal chemistry, with its synthesis and pharmacological effects being extensively studied.

Mechanism of Action

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its pharmacological effects by binding to the active site of the target enzyme, thereby inhibiting its activity. It has been shown to have a high binding affinity for carbonic anhydrase and matrix metalloproteinases, making it a promising candidate for the development of novel therapeutic agents.
Biochemical and Physiological Effects:
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of bone resorption, cancer metastasis, and inflammation. It has also been shown to have potential applications in the treatment of glaucoma, where it can lower intraocular pressure by inhibiting carbonic anhydrase.

Advantages and Limitations for Lab Experiments

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its high potency and specificity for the target enzyme. However, its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential toxicity.

Future Directions

There are several future directions for the study of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, including the development of novel therapeutic agents based on its structure and pharmacological effects. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in various disease states. Overall, (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid represents a promising candidate for the development of novel therapeutic agents with potential applications in a wide range of disease states.

Synthesis Methods

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with various reagents such as lithium aluminum hydride, followed by the reaction with 2,6-dichlorobenzenesulfonyl chloride. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.

Scientific Research Applications

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on several enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes such as bone resorption, cancer metastasis, and inflammation.

properties

IUPAC Name

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSWIGEYHNQAN-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

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